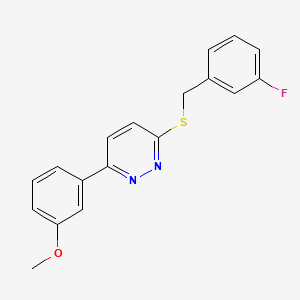

3-((3-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine

Description

3-((3-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is a pyridazine derivative featuring a 3-fluorobenzylthio substituent at position 3 and a 3-methoxyphenyl group at position 5. The 3-fluorobenzylthio group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl moiety may influence π-π stacking interactions and solubility.

Properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-22-16-7-3-5-14(11-16)17-8-9-18(21-20-17)23-12-13-4-2-6-15(19)10-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVHVDODNYNYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the 3-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 3-fluorobenzyl halide reacts with a thiol to form the 3-fluorobenzylthio group.

Attachment of the 3-Methoxyphenyl Group: The final step involves the coupling of the 3-methoxyphenyl group to the pyridazine ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets. The fluorobenzylthio group can enhance binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate the compound’s overall pharmacokinetic properties. The pyridazine ring itself can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- The 2-fluorophenyl substituent in 15d correlates with a higher synthetic yield (70%) compared to oxetan-3-yl in 13g (21.6%), suggesting steric or electronic factors influence reaction efficiency .

- Fluorine substitution at aromatic positions (e.g., 2-fluorophenyl) may enhance metabolic stability and target affinity in drug design .

Triazolo-Pyridazine Derivatives with Antimicrobial Activity

describes triazolo-pyridazines with broad-spectrum antimicrobial activity. For instance:

Key Observations :

- Bulky substituents (e.g., 2’,4’-dimethylphenyl) improve antifungal activity, likely due to enhanced hydrophobic interactions with fungal targets .

- The pyridazine core in these compounds differs from the target molecule but underscores the importance of substituent positioning for bioactivity.

Pyridazine Derivatives with Varied Aromatic Substituents

and 9 include pyridazine analogs with distinct substituents:

Key Observations :

- The furan substituent in ’s analog introduces polarity, which may reduce membrane permeability compared to the methoxyphenyl group in the target compound .

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is a synthetic organic compound belonging to the pyridazine class, characterized by its unique structure which includes a pyridazine ring substituted with both a 3-fluorobenzylthio group and a 3-methoxyphenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

- Formation of the Pyridazine Core : The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the 3-Fluorobenzylthio Group : This is achieved via nucleophilic substitution where a 3-fluorobenzyl halide reacts with a thiol.

- Attachment of the 3-Methoxyphenyl Group : Coupling reactions, such as Suzuki or Heck coupling, are used to attach this group to the pyridazine ring.

The molecular formula for this compound is with a molecular weight of approximately 326.4 g/mol.

The biological activity of this compound is primarily attributed to its structural features:

- The fluorobenzylthio group enhances binding affinity to various enzymes or receptors.

- The methoxyphenyl group can modulate pharmacokinetic properties, aiding in bioavailability and efficacy.

- The pyridazine ring participates in hydrogen bonding and π-π interactions, contributing to its overall biological activity.

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, a related series of 3,6-disubstituted pyridazines demonstrated potent in vitro anticancer activity against various human cancer cell lines, including breast and ovarian cancers. The following table summarizes some findings regarding the anticancer activity of pyridazine derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 11a | T-47D (Breast) | 12.5 | Induces apoptosis |

| 11b | MDA-MB-231 (Breast) | 15.0 | Cell cycle arrest |

| 11c | SKOV-3 (Ovarian) | >100 | Minimal effect |

These results indicate that while some derivatives show strong activity against breast cancer cell lines, they may exhibit limited efficacy against ovarian cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial effects. For example, derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1a | Mycobacterium tuberculosis | 1 |

| 1b | Mycobacterium marinum | 0.5 |

This suggests that modifications in the chemical structure can significantly influence the antimicrobial efficacy .

Case Studies

A notable case study involved the evaluation of a series of pyridazine derivatives for their anticancer activities against different human tumor cell lines. The study utilized the Sulforhodamine B (SRB) assay to assess cell viability post-treatment. It was found that compounds exhibiting structural similarities to this compound displayed varying degrees of cytotoxicity and induced apoptosis through mechanisms involving cell cycle disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.